molecular formula C10H12BrNO2 B13582727 3-Amino-2-(4-bromo-2-methylphenyl)propanoic acid

3-Amino-2-(4-bromo-2-methylphenyl)propanoic acid

Cat. No.: B13582727
M. Wt: 258.11 g/mol
InChI Key: MTFPNNPVKVCEGA-UHFFFAOYSA-N
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Description

3-Amino-2-(4-bromo-2-methylphenyl)propanoic acid: is an organic compound with the molecular formula C10H12BrNO2. It is a derivative of propanoic acid, featuring an amino group, a bromine-substituted phenyl ring, and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-(4-bromo-2-methylphenyl)propanoic acid typically involves the following steps:

    Bromination: The starting material, 2-methylphenylpropanoic acid, undergoes bromination to introduce the bromine atom at the para position of the phenyl ring.

    Amination: The brominated intermediate is then subjected to amination, where an amino group is introduced at the alpha position of the propanoic acid chain.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the bromine-substituted phenyl ring to a hydrogen-substituted phenyl ring.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products:

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: It is used in studies to understand the biochemical pathways involving amino acids and their derivatives.

Medicine:

    Drug Development: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

Mechanism of Action

The mechanism of action of 3-Amino-2-(4-bromo-2-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    3-Amino-2-(4-fluorophenyl)propanoic acid: Similar structure but with a fluorine atom instead of bromine.

    3-Amino-2-(4-chlorophenyl)propanoic acid: Similar structure but with a chlorine atom instead of bromine.

    3-Amino-2-(4-iodophenyl)propanoic acid: Similar structure but with an iodine atom instead of bromine.

Uniqueness:

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

3-amino-2-(4-bromo-2-methylphenyl)propanoic acid

InChI

InChI=1S/C10H12BrNO2/c1-6-4-7(11)2-3-8(6)9(5-12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)

InChI Key

MTFPNNPVKVCEGA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(CN)C(=O)O

Origin of Product

United States

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